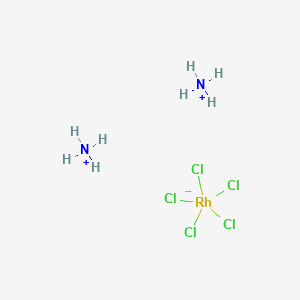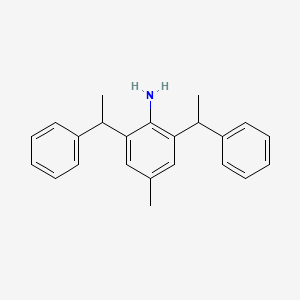![molecular formula C20H30N2O5 B12501904 2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-PHE-LEU-OH, also known as tert-butyloxycarbonyl-L-phenylalanyl-L-leucine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group attached to the amino terminus of the phenylalanine residue. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
BOC-PHE-LEU-OH can be synthesized using both solution-phase and solid-phase peptide synthesis methods. In the solution-phase synthesis, the reaction typically involves the coupling of BOC-protected phenylalanine (BOC-PHE-OH) with leucine methyl ester (H-LEU-OMe) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) .
For solid-phase synthesis, BOC-PHE-OH is first attached to a solid support resin, followed by the sequential addition of leucine using similar coupling reagents. The BOC protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of BOC-PHE-LEU-OH often employs automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers utilize both solution-phase and solid-phase techniques, optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
BOC-PHE-LEU-OH undergoes various chemical reactions, including:
Deprotection: Removal of the BOC protecting group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: Yields the free amino group of phenylalanine.
Coupling: Forms longer peptide chains.
Hydrolysis: Produces free amino acids or shorter peptide fragments.
Scientific Research Applications
BOC-PHE-LEU-OH is extensively used in scientific research across various fields:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins for research on enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of peptide-based materials and nanostructures for applications in biotechnology and materials science
Mechanism of Action
The mechanism of action of BOC-PHE-LEU-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino terminus of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis .
Comparison with Similar Compounds
BOC-PHE-LEU-OH can be compared with other BOC-protected dipeptides, such as BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF) and BOC-PHE-LEU-PHE-LEU-PHE-COOH. These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific amino acid sequences and applications. BOC-PHE-LEU-OH is unique in its simplicity and versatility as a dipeptide building block .
List of Similar Compounds
- BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF)
- BOC-PHE-LEU-PHE-LEU-PHE-COOH
- BOC-LEU-AIB-PHE-AIB-OMe
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
WTUOGGZPHJOAND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
![N-(2-methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501841.png)
methanone](/img/structure/B12501842.png)

![N-(3-chloro-4-fluorobenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12501852.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501860.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)

![4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12501882.png)

![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
